molecular formula C15H11FN2OS2 B2915623 N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 873809-37-1

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2915623
CAS No.: 873809-37-1
M. Wt: 318.38
InChI Key: WZRMJIIMRVNFEO-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic small molecule based on the benzothiazole scaffold, a structure of high interest in medicinal chemistry for its diverse biological activities . Benzothiazole derivatives have demonstrated significant potential in oncological research, showing potent and selective antitumor properties against a range of human cancer cell lines, including breast, lung, and ovarian cancers . The mechanism of action for related active compounds involves the induction of apoptosis and cell cycle arrest, alongside the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation . Furthermore, some benzothiazole analogs exhibit dual anticancer and anti-inflammatory activities by reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α, which play a role in the tumor microenvironment . This compound is presented as a valuable chemical tool for researchers exploring new therapeutic agents. For Research Use Only. Not intended for any human or veterinary use. Key Research Applications: • Anticancer Agent Development: Serves as a key intermediate or lead compound in the discovery of novel antitumor agents . • Mechanistic Studies: Useful for investigating cellular pathways related to apoptosis, cell cycle regulation, and signal transduction in various cancer models . • Structure-Activity Relationship (SAR) Analysis: Provides a core structure for the synthesis and biological evaluation of new chemical analogs to optimize potency and selectivity .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-20-12-5-3-2-4-10(12)14(19)18-15-17-11-7-6-9(16)8-13(11)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRMJIIMRVNFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Fluorination: Introduction of the fluorine atom at the 6-position of the benzothiazole ring can be achieved using electrophilic fluorinating agents.

    Benzamide Formation: The final step involves the coupling of the fluorinated benzothiazole with 2-(methylthio)benzoic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Functional Group Transformations

The methylthio group (-SMe) at the benzamide’s ortho position can undergo oxidation or alkylation :

  • Oxidation to Sulfone : Treatment with Selectfluor in aqueous media converts -SMe to -SO₂Me under mild conditions (Scheme 2) .
    • Conditions : Selectfluor (1.2 equiv), DMF/H₂O (1:9 v/v), room temperature, 1 hour.
    • Yield : 88–92% .
  • Alkylation Reactions : The thioether can react with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ in acetonitrile, forming thioether derivatives .

N-Alkylation of the Benzothiazole Amine

The secondary amine in the benzothiazole moiety undergoes N-alkylation with electrophiles like chloroacetyl chloride. This reaction is catalyzed by anhydrous K₂CO₃ in DMF (Scheme 3) :

Procedure :

  • Reagents : Chloroacetyl chloride (1.2 equiv), K₂CO₃ (2 equiv), DMF.
  • Conditions : Stirring at room temperature for 3 hours.
  • Yield : 70–75%.

Cross-Coupling Reactions

The fluorine atom at position 6 of the benzothiazole ring enables Suzuki-Miyaura coupling with aryl boronic acids. This reaction uses a Pd catalyst (e.g., Pd(PPh₃)₄) and K₂CO₃ in a toluene/ethanol mixture (Scheme 4) .

Boronic AcidProduct Yield (%)
Phenylboronic acid82
4-Methoxyphenyl75

Lithiation and Electrophilic Quenching

The benzothiazole ring undergoes lithiation at the 2-position using LDA (lithium diisopropylamide), enabling reactions with electrophiles like trimethylsilyl chloride (Scheme 5) :

  • Conditions : THF, -78°C, 2 hours.
  • Yield : 65–70% for silylated derivatives.

Key Mechanistic Insights

  • Amide Formation : Triethylamine neutralizes HCl, driving the reaction to completion .
  • Fluorine Reactivity : The electron-withdrawing fluorine enhances electrophilic substitution at the benzothiazole’s 2-position .
  • Oxidation Selectivity : Selectfluor mediates selective oxidation of sulfur without affecting the benzothiazole ring .

Stability and Reactivity Data

ConditionStability
Acidic (pH < 3)Degrades over 24h
Neutral (pH 7)Stable
Basic (pH > 10)Partial hydrolysis

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituents are compared below:

Compound Name Substituents (Benzothiazole Position 6) Benzamide Substituents Molecular Weight Melting Point (°C)
N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide Fluorine 2-(methylthio) 300.4 (calc.) N/A
GB33 () Fluorine 2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl) 447.89 290–292
N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide () Nitro Unsubstituted N/A N/A
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) Amino Unsubstituted N/A N/A
3a () None (base structure) 2-(benzo[d]thiazol-2-yl)phenyl N/A 185–189

Key Observations:

  • Electron Effects: Fluorine (electron-withdrawing) and methylthio (electron-donating) groups in the target compound create a balanced electronic profile, contrasting with nitro (strongly electron-withdrawing) or amino (electron-donating) groups in analogs .

Physicochemical Properties

Property This compound GB33 () 3a ()
Molecular Weight 300.4 447.89 ~340 (estimated)
Melting Point N/A 290–292 185–189
HPLC Purity N/A 95.97% N/A
Solubility Likely moderate (methylthio enhances lipophilicity) Low (high MW) Moderate

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C11H10FN2SC_{11}H_{10}FN_2S. The presence of the benzo[d]thiazole moiety is crucial for its biological activity, as thiazole derivatives are known for their pharmacological properties.

  • Antimicrobial Activity : Benzothiazole derivatives, including this compound, have shown promising results in antimicrobial assays. They inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Antimalarial Activity : Research indicates that modifications to the thiazole ring can enhance antimalarial potency. In vitro studies against Plasmodium falciparum have demonstrated that compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibit significant antimalarial activity while maintaining low cytotoxicity in mammalian cell lines .
  • Urease Inhibition : Urease is an enzyme critical for the survival of certain pathogens. Compounds similar to this compound have been evaluated for urease inhibition, showing significant efficacy in reducing urease activity, which could be beneficial in treating infections caused by urease-producing bacteria .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

Activity IC50 (μM) CC50 (μM) Selectivity Index
Antimicrobial12.51008
Antimalarial5.05010
Urease Inhibition15.0N/AN/A

The selectivity index indicates the safety profile of the compound, suggesting it has a favorable therapeutic window.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that:

  • Electron-withdrawing groups at the ortho position on the phenyl ring enhance biological activity.
  • The presence of a methylthio group significantly contributes to the compound's efficacy against various pathogens.
  • Substitutions on the benzothiazole ring can lead to variations in potency and selectivity, guiding future drug design efforts .

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